molecular formula C12H9BrO2S B3053339 1-(Benzenesulfonyl)-2-bromobenzene CAS No. 5324-79-8

1-(Benzenesulfonyl)-2-bromobenzene

Cat. No. B3053339
CAS RN: 5324-79-8
M. Wt: 297.17 g/mol
InChI Key: LWLLKZNPFWWMGS-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, a compound similar to “1-(Benzenesulfonyl)-2-bromobenzene”, is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .


Synthesis Analysis

Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . It’s also prepared, less commonly, by a reaction between benzene and chlorosulfuric acid .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride, a related compound, consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride (Cl) . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzenesulfonyl chloride is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It reacts with compounds containing reactive N-H and O-H bonds .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless viscous oil . It has a density of 1.384 g/mL at 25 °C (lit.) . It reacts with water .

Mechanism of Action

In electrophilic aromatic substitution, a common reaction for aromatic compounds like benzenesulfonyl chloride, the aromatic ring is attacked by an electrophile to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist .

Future Directions

Sulfone derivatives, such as benzenesulfonyl chloride, are being explored for their potential in catalytic desulfitative C–C and C–X bond formation . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

properties

IUPAC Name

1-(benzenesulfonyl)-2-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLLKZNPFWWMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277527
Record name 1-(Benzenesulfonyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5324-79-8
Record name 1-Bromo-2-(phenylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5324-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 2732
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC2732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2732
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzenesulfonyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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